2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound with a unique structure that includes a triazine ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-6-methyl-5-oxo-1,2,4-triazine-3-thiol with N-phenyl-N-(propan-2-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- **2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide has unique structural features that may confer distinct biological activities. The presence of the isopropyl group and the specific arrangement of functional groups can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide (commonly referred to as the triazinyl sulfanyl compound) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is C14H17N5O3S, with a molecular weight of approximately 335.38 g/mol. The structure features a triazinyl moiety linked to a phenyl group and an isopropylacetamide functional group, which are believed to contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds with triazine rings exhibit significant anticancer properties. The triazinyl sulfanyl compound has shown promise in inhibiting cancer cell proliferation. For instance:
- Case Study 1 : A study screened various compounds for their efficacy against multicellular spheroids derived from cancer cell lines. The triazinyl sulfanyl compound demonstrated notable cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Initial screening against various Gram-positive and Gram-negative bacteria revealed that it possesses significant antibacterial activity.
- Case Study 2 : In vitro studies showed that the compound inhibited the growth of resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazine ring and the phenyl substituent can significantly affect the biological activity of the compound. For example:
- Electron-donating groups on the phenyl ring enhance anticancer activity.
- Substituents on the triazine ring play a crucial role in determining antibacterial efficacy.
The proposed mechanism by which this compound exerts its biological effects involves:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of bacterial cell wall synthesis : The antibacterial activity is likely due to interference with bacterial cell wall integrity.
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-10(2)19(12-7-5-4-6-8-12)13(21)9-23-15-18-17-11(3)14(22)20(15)16/h4-8,10H,9,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZIJNVXNMLVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)N(C2=CC=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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